Cas no 2171280-45-6 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid)

2-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, widely utilized in peptide synthesis. The compound’s chiral center (R-configuration) and phenylalanine-like structure make it valuable for constructing stereospecific peptides with enhanced stability. The Fmoc group ensures selective deprotection under mild basic conditions, minimizing side reactions. Its 2-methylpropanoic acid moiety further contributes to steric control during coupling steps. This reagent is particularly useful in solid-phase peptide synthesis (SPPS), offering high purity and compatibility with automated protocols. Its robust design facilitates efficient incorporation into complex peptide sequences while maintaining structural integrity.
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid structure
2171280-45-6 structure
商品名:2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid
CAS番号:2171280-45-6
MF:C28H28N2O5
メガワット:472.532327651978
CID:5800067
PubChem ID:165505171

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid
    • EN300-1480938
    • 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
    • 2171280-45-6
    • インチ: 1S/C28H28N2O5/c1-28(2,26(32)33)30-25(31)24(16-18-10-4-3-5-11-18)29-27(34)35-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m1/s1
    • InChIKey: OHBHKDHJDFKHLA-XMMPIXPASA-N
    • ほほえんだ: O(C(N[C@@H](C(NC(C(=O)O)(C)C)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1480938-50mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1480938-100mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1480938-500mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1480938-5000mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480938-1000mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480938-0.05g
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480938-2500mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480938-10000mg
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480938-0.25g
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480938-1.0g
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-2-methylpropanoic acid
2171280-45-6
1g
$3368.0 2023-06-06

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid 関連文献

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acidに関する追加情報

Comprehensive Overview of 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid (CAS No. 2171280-45-6)

The compound 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid (CAS No. 2171280-45-6) is a specialized peptide derivative widely utilized in pharmaceutical research and bioconjugation chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenylalanine-derived backbone, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers frequently employ this compound to study protein-protein interactions, enzyme inhibition, and drug delivery systems, aligning with current trends in precision medicine and biologics development.

In recent years, the demand for Fmoc-protected amino acids like CAS 2171280-45-6 has surged due to their role in peptide-based therapeutics. This compound’s chiral center (2R configuration) ensures high stereochemical purity, critical for bioactive peptide design. Its applications extend to cancer research, where modified peptides are explored for targeted therapy, and neuroscience, where peptide mimics modulate receptor signaling. These interdisciplinary uses reflect its relevance in addressing global health challenges.

From a synthetic perspective, 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-2-methylpropanoic acid exemplifies advancements in green chemistry. Its Fmoc group allows for mild deprotection conditions, reducing hazardous waste—a priority for sustainable lab practices. Moreover, its compatibility with automated peptide synthesizers caters to the growing automation trend in high-throughput screening (HTS). These attributes position it as a staple in combinatorial chemistry libraries and AI-driven drug discovery platforms.

Quality control of CAS 2171280-45-6 involves rigorous HPLC and mass spectrometry analyses to ensure ≥95% purity, meeting GMP standards for preclinical studies. Storage recommendations typically include desiccated conditions at -20°C to preserve its hydrolytic stability. Such protocols address common researcher queries about compound shelf life and handling best practices, frequently searched in scientific databases.

Future directions for this compound may involve nanocarrier functionalization or PROTAC technology, areas gaining traction in biopharma forums. Its modular design also supports click chemistry applications, resonating with interest in bioorthogonal reactions. As peptide drugs like semaglutide dominate headlines, the versatility of Fmoc-amino acid building blocks underscores their enduring significance in translational research.

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